molecular formula C27H26FN3O3 B2713944 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1235007-03-0

4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2713944
CAS No.: 1235007-03-0
M. Wt: 459.521
InChI Key: FSPGVQHHWGVDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C27H26FN3O3 and its molecular weight is 459.521. The purity is usually 95%.
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Scientific Research Applications

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines, play a crucial role in the pharmacophoric groups of several antipsychotic agents. The inclusion of arylalkyl substituents has been shown to enhance the potency and selectivity of binding affinity at D(2)-like receptors. Research has explored the effects of specific pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, on the selectivity and potency of synthesized agents targeting D(2)-like receptors. These findings suggest the composite structure, including elements like 4-((9H-xanthene-9-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, contributes to the specificity and efficacy of treatments for conditions mediated by D(2)-like receptors (Sikazwe et al., 2009).

Asymmetric Synthesis of N-heterocycles

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of amines and their derivatives. This approach has been pivotal in generating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are key structural motifs in many natural products and therapeutically relevant compounds. The methodology leveraging tert-butanesulfinamide demonstrates the potential of chemical frameworks like this compound in accessing a wide array of N-heterocycles with significant implications in medicinal chemistry and drug development (Philip et al., 2020).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds such as phenylpiracetam, which shares structural similarities with this compound, has been studied for its impact on pharmacological properties. The investigation of enantiomerically pure compounds has shown a direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers. This research underscores the importance of stereochemistry in the design and development of more effective and selective CNS agents, highlighting the potential of compounds with similar structural characteristics in enhancing therapeutic outcomes (Veinberg et al., 2015).

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c28-19-9-11-20(12-10-19)30-27(33)31-15-13-18(14-16-31)17-29-26(32)25-21-5-1-3-7-23(21)34-24-8-4-2-6-22(24)25/h1-12,18,25H,13-17H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPGVQHHWGVDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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